molecular formula C7H5ClFNO2 B11754030 3-Amino-2-chloro-6-fluorobenzoic acid

3-Amino-2-chloro-6-fluorobenzoic acid

Cat. No.: B11754030
M. Wt: 189.57 g/mol
InChI Key: IWIKIGOVSHEYLM-UHFFFAOYSA-N
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Description

3-Amino-2-chloro-6-fluorobenzoic acid is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a chlorine atom at the 2-position, and a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-chloro-6-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 2-chloro-6-fluorobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation or the use of reducing agents such as iron powder and hydrochloric acid for the reduction step .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-6-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amino-substituted benzoic acids.

Scientific Research Applications

3-Amino-2-chloro-6-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2-chloro-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloro-3-fluorobenzoic acid
  • 3-Amino-2-chloro-5-fluorobenzoic acid
  • 2-Chloro-6-fluorobenzoic acid

Comparison

3-Amino-2-chloro-6-fluorobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

3-amino-2-chloro-6-fluorobenzoic acid

InChI

InChI=1S/C7H5ClFNO2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

IWIKIGOVSHEYLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)C(=O)O)F

Origin of Product

United States

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